2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
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Overview
Description
2,3-Dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,3-diaminopyridine with α,β-unsaturated carbonyl compounds in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a polar solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazolopyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
2,3-Dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells or microorganisms. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-4-(trifluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine: This compound has a similar core structure but with a trifluoromethyl group, which can alter its chemical properties and applications.
2,5-Dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione:
Uniqueness
2,3-Dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern and the resulting electronic and steric effects. These characteristics make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2,3-dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C8H13N3/c1-6-7-3-4-9-5-8(7)10-11(6)2/h9H,3-5H2,1-2H3 |
InChI Key |
XQLGXRKJUDWXEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCNCC2=NN1C |
Origin of Product |
United States |
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